Ajuganipponin A

Description

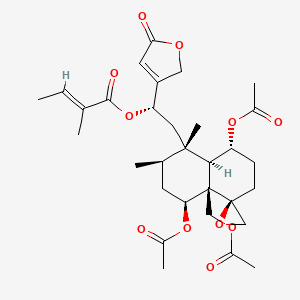

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-2-[(1S,2R,4S,4aR,5R,8R,8aR)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h8,12,18,23-25,27H,9-11,13-16H2,1-7H3/b17-8+/t18-,23-,24+,25+,27-,29+,30+,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNMHXILDVKBPL-BEEMTZEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CC[C@]23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Chemical Architecture of Ajuganipponin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of Ajuganipponin A, a neo-clerodane diterpene isolated from Ajuga nipponensis Makino. The determination of its complex molecular framework was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental methodologies, presents the spectral data in a structured format, and visualizes the logical workflow and key structural correlations.

Spectroscopic Data Analysis

The structural elucidation of this compound was principally reliant on the interpretation of its ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments such as COSY, HSQC, and HMBC, and supported by mass spectrometry data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the molecular formula of this compound.

| Ion | m/z | Deduced Molecular Formula |

| [M+H]⁺ | 591.4 | C₃₁H₄₂O₁₂ |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for a neo-clerodane diterpenoid. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.50 | td | 11.0, 4.7 |

| H-6 | 4.64 | dd | 12.5, 4.0 |

| H-12 | 5.98 | br d | 9.5 |

| H-14 | 5.95 | br m |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provided crucial information on the carbon framework of this compound.

| Carbon | Chemical Shift (δ) |

| C-1' | 166.4 |

Experimental Protocols

The following sections describe the general experimental procedures typically employed for the isolation and structural analysis of neo-clerodane diterpenes from Ajuga species, including this compound.[1][2][3]

Isolation of this compound

The aerial parts of Ajuga nipponensis Makino were extracted and subjected to chromatographic separation to yield this compound.

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol or a dichloromethane/methanol mixture.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarities, for example, n-hexane, chloroform, and water, to obtain fractions with different chemical profiles.

-

Chromatography: The fraction containing the diterpenoids is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

NMR Spectroscopy

NMR spectra were recorded on high-field spectrometers. The samples were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as the internal standard.

-

1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the types and chemical environments of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

-

Structural Elucidation Workflow and Key Correlations

The elucidation of the chemical structure of this compound followed a logical progression from initial characterization to the final structural confirmation. This workflow is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the structure elucidation of this compound.

A critical piece of evidence in assembling the structure of this compound was a long-range correlation observed in the HMBC spectrum. This correlation established the position of the tigloyl group at C-12.

References

- 1. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Ajuganipponin A: A Comprehensive Technical Guide on its Natural Source, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajuganipponin A, a neo-clerodane diterpene, has been identified as a constituent of the plant Ajuga nipponensis Makino. This technical guide provides a detailed overview of the natural sources, geographical distribution, and methods for the extraction and isolation of this compound. The document synthesizes available quantitative data, presents detailed experimental protocols from cited literature, and visualizes key processes to facilitate a deeper understanding for research and drug development purposes.

Natural Source and Geographical Distribution

This compound is naturally found in Ajuga nipponensis Makino, a perennial herbaceous plant belonging to the Lamiaceae family.

Geographical Distribution:

Ajuga nipponensis is predominantly found in East Asia. Its native range encompasses:

-

China: It is distributed across various provinces including Fujian, Guangdong, Guangxi, Guizhou, Hainan, Hebei, Hunan, Jiangsu, Jiangxi, Sichuan, Taiwan, Yunnan, and Zhejiang.

-

Japan: The plant is native to Japan.

-

Korea: It is also found in Korea.

-

Vietnam: Its distribution extends to Vietnam.

This plant typically grows in environments such as field margins, wet areas on grasslands, sunny slopes, and forests, at altitudes ranging from 100 to 2300 meters.

Quantitative Data on Bioactive Compounds from Ajuga nipponensis

While specific yield data for this compound from raw plant material is not extensively documented in the reviewed literature, related studies on Ajuga nipponensis provide quantitative insights into the yields of other major bioactive components. This data can serve as a reference for extraction efficiency.

| Compound Class | Compound Name | Plant Part | Extraction Method | Yield (mg/g of dry weight) | Reference |

| Flavonoids | Total Flavonoids | Aerial Parts | Ultrasonic-assisted extraction with 70% ethanol | 7.87 ± 0.10 | [1] |

| Ecdysteroids | Total Ecdysterones | Aerial Parts | Ultrasonic-assisted extraction with 70% ethanol | 0.73 ± 0.02 | [1] |

| Diterpenoid | Ajuganipponin B | Aerial Parts | Methanol extraction followed by chromatographic separation | Not specified as mg/g, but 7.1 mg isolated from a batch | [2] |

Note: The yield of specific compounds can vary significantly based on the geographical location, harvesting time, and the specific extraction and purification methods employed.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, including extraction from the plant material followed by chromatographic purification. The following protocols are synthesized from methodologies reported in the scientific literature.

Extraction of Crude Diterpenoids

This protocol outlines the general procedure for obtaining a crude extract enriched with diterpenoids from the aerial parts of Ajuga nipponensis.

Materials and Equipment:

-

Dried and powdered aerial parts of Ajuga nipponensis

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Beakers and flasks

Procedure:

-

Maceration: The dried and powdered plant material is submerged in methanol at room temperature. The typical ratio is 1:10 (w/v) of plant material to solvent.

-

Extraction: The mixture is left to macerate for a period of 24 to 48 hours with occasional agitation to ensure thorough extraction.

-

Filtration: The mixture is filtered to separate the solvent extract from the solid plant residue.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanol extract.

-

Solvent Partitioning (Optional but Recommended): To enrich the diterpenoid fraction, the crude methanol extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Diterpenoids are typically found in the less polar fractions (chloroform and ethyl acetate).

Isolation of this compound by Semi-Preparative HPLC

Following the initial extraction, this compound is isolated and purified using high-performance liquid chromatography (HPLC).

Instrumentation and Columns:

-

Semi-preparative HPLC system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

A gradient elution is typically employed using a two-solvent system:

-

Solvent A: Water

-

Solvent B: Acetonitrile or Methanol

-

-

A representative gradient might be: 0-30 min, 30-70% B; 30-35 min, 70-100% B. The exact gradient should be optimized based on the specific column and system.

Procedure:

-

Sample Preparation: The enriched diterpenoid fraction is dissolved in a small volume of the initial mobile phase composition and filtered through a 0.45 µm syringe filter.

-

Injection: The sample is injected onto the semi-preparative HPLC column.

-

Fraction Collection: The eluent is monitored at a specific wavelength (e.g., 210 nm or 254 nm), and fractions are collected based on the retention time of the target peak corresponding to this compound.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualization of Workflows and Pathways

Experimental Workflow for Isolation of this compound

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Ajuga nipponensis.

Potential Signaling Pathways Modulated by Neo-clerodane Diterpenes

While specific signaling pathways for this compound have not been elucidated, other neo-clerodane diterpenes have been shown to modulate key cellular signaling cascades, such as the NF-κB and MAPK pathways. The following diagrams represent a generalized overview of these pathways, which could be potential targets for this compound and warrant further investigation.

NF-κB Signaling Pathway:

MAPK Signaling Pathway (Simplified):

Conclusion

This compound is a neo-clerodane diterpene naturally occurring in Ajuga nipponensis, a plant with a wide distribution in East Asia. While quantitative data on its abundance is limited, established chromatographic methods, particularly semi-preparative HPLC, are effective for its isolation. The detailed experimental workflows provided in this guide offer a foundation for researchers to extract and purify this compound for further study. Although the specific biological mechanisms of this compound are yet to be fully elucidated, its structural class suggests potential interactions with key inflammatory and cell signaling pathways, such as NF-κB and MAPK, making it a compound of interest for future pharmacological and drug development research.

References

The Biosynthesis of Phytoecdysteroids in Ajuga nipponensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajuga nipponensis is a rich source of phytoecdysteroids, a class of bioactive compounds with significant pharmacological potential. While the precise structure and biosynthetic pathway of minor constituents such as Ajuganipponin A remain to be fully elucidated, this guide provides a comprehensive overview of the biosynthesis of the major phytoecdysteroids found in this plant, including cyasterone and ajugasterone C. It is presumed that the biosynthetic pathway of this compound follows a similar route. This document details the upstream mevalonate pathway, the core sterol backbone formation, and the subsequent oxidative modifications that lead to the diverse array of phytoecdysteroids. Detailed experimental protocols for the analysis and study of these pathways are provided, alongside quantitative data on the distribution of major phytoecdysteroids within the plant.

Introduction

Phytoecdysteroids are plant-derived analogues of insect molting hormones. Their presence in plants is thought to serve as a defense mechanism against insect herbivores. In recent years, these compounds have garnered significant interest from the scientific community due to their diverse pharmacological activities, including anabolic, adaptogenic, and anti-diabetic effects. Ajuga nipponensis has been identified as a potent producer of various phytoecdysteroids, making it a valuable subject for biosynthetic studies and potential drug discovery. This guide aims to provide an in-depth technical overview of the biosynthetic pathways leading to the major phytoecdysteroids in A. nipponensis.

The Upstream Biosynthetic Route: The Mevalonate Pathway

The biosynthesis of all phytoecdysteroids originates from the mevalonate (MVA) pathway, a fundamental metabolic route in plants responsible for the production of isoprenoid precursors.[1][2] This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all terpenoids.[1]

Key Enzymes of the Mevalonate Pathway:

-

Acetoacetyl-CoA thiolase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

HMG-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA reductase (HMGR): The rate-limiting enzyme of the MVA pathway, which reduces HMG-CoA to mevalonate.[3]

-

Mevalonate kinase (MVK): Phosphorylates mevalonate to form mevalonate-5-phosphate.[3]

-

Phosphomevalonate kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to produce mevalonate-5-pyrophosphate.

-

Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to yield IPP.

-

Isopentenyl pyrophosphate isomerase (IPI): Interconverts IPP and DMAPP.

The following diagram illustrates the logical flow of the mevalonate pathway leading to the universal isoprenoid precursors.

Formation of the Sterol Backbone

IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). For steroid biosynthesis, two molecules of FPP are condensed head-to-head to form squalene (C30). Squalene then undergoes cyclization to form the fundamental tetracyclic sterol skeleton. In plants, this cyclization typically yields cycloartenol, which is then converted to cholesterol. Cholesterol serves as the immediate precursor for the biosynthesis of phytoecdysteroids.

The Putative Biosynthetic Pathway of Major Phytoecdysteroids in Ajuga nipponensis

The conversion of cholesterol to the various phytoecdysteroids found in A. nipponensis involves a series of oxidative reactions, primarily hydroxylations and the formation of the characteristic 7-en-6-one chromophore. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs).[4][5] While the exact sequence of these modifications can vary between plant species and even within different tissues of the same plant, a generalized pathway leading to the major phytoecdysteroids in A. nipponensis can be proposed.

The following diagram outlines a putative biosynthetic pathway from cholesterol to cyasterone and ajugasterone C.

Quantitative Data on Phytoecdysteroid Content in Ajuga nipponensis

The distribution and concentration of phytoecdysteroids can vary significantly depending on the plant tissue and developmental stage. A study on cultured plants of Ajuga nipponensis provided quantitative data on the major phytoecdysteroids.[6]

| Phytoecdysteroid | Plant Part | Concentration (% of total phytoecdysteroids)[6] |

| Cyasterone | Leaves | 60.1 |

| Flowers | Low | |

| Stems | Very Low | |

| Ajugasterone C | Leaves | Low |

| Flowers | 72.8 | |

| Stems | Very Low | |

| Cyasterone-22-acetate | Leaves | 88.0 |

| Flowers | Low | |

| Stems | Very Low |

Table 1: Distribution of major phytoecdysteroids in cultured Ajuga nipponensis.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of analytical and biochemical techniques. Below are detailed methodologies for key experiments in the study of phytoecdysteroid biosynthesis.

Extraction and Quantification of Phytoecdysteroids by HPLC-MS

This protocol describes a general method for the extraction and analysis of phytoecdysteroids from plant material.

Workflow Diagram:

Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves, flowers) is harvested, immediately frozen in liquid nitrogen, and lyophilized to dryness. The dried material is then ground into a fine powder.

-

Extraction: A known weight of the powdered plant material (e.g., 100 mg) is placed in a microcentrifuge tube. 1 mL of 80% methanol is added, and the sample is subjected to ultrasonic extraction for 30 minutes at room temperature.

-

Centrifugation: The extract is centrifuged at 13,000 rpm for 10 minutes to pellet any solid debris.

-

Filtration: The supernatant is carefully transferred to a new tube and filtered through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed, commonly with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B.

-

Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF, operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for targeted quantification of known phytoecdysteroids.

-

In Vitro Enzyme Assays with Recombinant Cytochrome P450s

This protocol outlines the general steps for expressing a candidate CYP enzyme and testing its activity with a putative substrate.

Methodology:

-

Gene Cloning and Expression: The coding sequence of a candidate CYP gene from A. nipponensis is cloned into an appropriate expression vector (e.g., for yeast or E. coli expression). The recombinant protein is then expressed in the chosen host system.

-

Microsome Preparation: If expressed in yeast, microsomes containing the recombinant CYP are isolated by differential centrifugation.

-

Enzyme Assay:

-

The reaction mixture typically contains:

-

Microsomes (or purified enzyme)

-

Putative substrate (e.g., cholesterol, ecdysone)

-

NADPH-cytochrome P450 reductase (CPR)

-

NADPH

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

-

Product Analysis: The reaction is quenched (e.g., with ethyl acetate), and the products are extracted. The extracted products are then analyzed by HPLC-MS to identify and quantify the enzymatic products.

Conclusion and Future Directions

The biosynthesis of phytoecdysteroids in Ajuga nipponensis is a complex process involving the coordinated action of numerous enzymes. While the general framework of the pathway is understood, the specific enzymes, particularly the cytochrome P450s responsible for the later, diversifying steps, remain largely uncharacterized in this species. The precise structure and biosynthetic origin of minor components like this compound also require further investigation. Future research should focus on the identification and functional characterization of the genes and enzymes involved in this pathway. Such knowledge will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of these valuable bioactive compounds for pharmaceutical applications.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the plant mevalonate pathway by extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Phytoecdysteroids, with a Focus on Crystalline Forms

Introduction

Phytoecdysteroids are a class of naturally occurring polyhydroxylated steroids found in various plants, where they are believed to play a role in defense against insect herbivores.[1][2] These compounds are structurally analogous to insect molting hormones (ecdysteroids).[1][2] The genus Ajuga, including Ajuga nipponensis, is known to be a rich source of various phytoecdysteroids.[3] Due to their diverse biological activities in mammals, including anabolic, adaptogenic, anti-inflammatory, and antioxidant effects, there is significant interest in their therapeutic potential.[1][4][5][6]

Understanding the physicochemical properties of crystalline phytoecdysteroids is fundamental for their isolation, purification, characterization, and formulation in drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of potential biological pathways.

Physicochemical Properties of Representative Phytoecdysteroids

The following tables summarize the available quantitative data for ecdysone and 20-hydroxyecdysone, which are among the most common and well-characterized phytoecdysteroids. These compounds share the same fundamental cyclopentanoperhydrophenanthrene skeleton as Ajuganipponin A.[1][2]

Table 1: General Physicochemical Properties

| Property | Ecdysone | 20-Hydroxyecdysone | Reference |

| Molecular Formula | C27H44O6 | C27H44O7 | [7][8] |

| Molecular Weight | 464.63 g/mol | 480.6 g/mol | [7][9] |

| Appearance | Crystalline solid | Solid | [8][9] |

| Melting Point | 238-239 °C | 237.5 - 239.5 °C | [7][9] |

Table 2: Solubility Data

| Solvent | Ecdysone | 20-Hydroxyecdysone | General Phytoecdysteroid Solubility | Reference |

| Water | Sparingly soluble (approx. 0.1 mg/mL in 1:2 ethanol:PBS) | Soluble up to 10 mM | Soluble in aqueous mediums | [2][8] |

| Ethanol | Approx. 20 mg/mL | Soluble up to 100 mM | Soluble | [8][10] |

| Methanol | Soluble | Soluble | Soluble | [1][10] |

| DMSO | Approx. 0.1 mg/mL | Soluble up to 100 mM | Soluble | [8] |

| Dimethylformamide | Approx. 1 mg/mL | Not specified | Not specified | [8] |

| Acetone, Ethyl Acetate, Acetonitrile | Not specified | Not specified | Poor solubility | [10][11] |

Table 3: Spectroscopic Data

| Spectroscopic Method | Ecdysone | 20-Hydroxyecdysone | General Phytoecdysteroid Characteristics | Reference |

| UV Spectroscopy (λmax in Methanol) | 243 nm | 243 nm | 240-245 nm (due to the 14α-hydroxy-7-en-6-one chromophore) | [1][2][7] |

| ¹³C-NMR Spectroscopy | Not specified | Not specified | Key resonances: C-2 & C-3 (~δC 67–69), C-14 (~δC 83–85), C-7 & C-8 (~δC 121–123 & 162–165) | [1][2] |

Experimental Protocols

The isolation and characterization of phytoecdysteroids involve a series of well-established procedures. The polar nature of these compounds necessitates specific chromatographic techniques to separate them from other polar plant constituents.[1][2][12]

2.1. Extraction and Initial Purification

-

Plant Material Preparation: The aerial parts of the plant are collected, air-dried, and milled into a fine powder.

-

Solvent Extraction: The powdered material is typically extracted with methanol or ethanol at room temperature.[1][2] This can be done through maceration or percolation.[13]

-

Solvent Partitioning: The crude extract is concentrated, and then partitioned between a non-polar solvent (e.g., hexane or benzene) and an aqueous alcohol solution (e.g., 50% methanol) to remove lipids and other non-polar compounds.[1][13] The phytoecdysteroids remain in the polar aqueous alcohol phase.

2.2. Chromatographic Separation and Purification

A multi-step chromatographic approach is essential for isolating pure crystalline phytoecdysteroids.[14]

-

Low-Pressure Column Chromatography: The concentrated polar extract is subjected to column chromatography using stationary phases like alumina or silica gel.[14] Elution is performed with a gradient of solvents, such as dichloromethane-ethanol or ethyl acetate-methanol-water mixtures.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial step for the final purification of individual ecdysteroids. Both normal-phase and reversed-phase HPLC can be employed.[1] A common mobile phase for reversed-phase HPLC is a gradient of acetonitrile and water.[12]

-

Other Chromatographic Techniques: Techniques like Droplet Counter-Current Chromatography (DCCC) and Preparative Thin-Layer Chromatography (PTLC) can also be utilized for the separation of complex mixtures of ecdysteroids.[1][14]

2.3. Structural Elucidation and Characterization

-

Spectroscopic Methods:

-

UV Spectroscopy: Used to identify the characteristic 7-en-6-one chromophore of ecdysteroids, which shows a maximum absorption (λmax) around 242 nm in methanol.[1][2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques (COSY, HSQC, HMBC) are essential for the complete structural elucidation of the steroid skeleton and the determination of the position and stereochemistry of substituents.[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compounds.[15]

-

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure and absolute stereochemistry.[1][15]

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Phytoecdysteroid Isolation

The following diagram illustrates a typical workflow for the extraction, separation, and identification of phytoecdysteroids from a plant source.

Caption: Generalized workflow for the isolation and characterization of phytoecdysteroids.

Proposed Signaling Pathway for Phytoecdysteroid Anabolic Effects

While phytoecdysteroids do not bind to vertebrate cytosolic steroid receptors, it is proposed that they may influence signal transduction pathways, potentially through membrane-bound receptors, leading to anabolic and other beneficial effects.[4][5] The diagram below illustrates a hypothetical signaling cascade.

Caption: Proposed mechanism of action for phytoecdysteroid-induced anabolic effects.

References

- 1. mdpi.com [mdpi.com]

- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytoecdysteroids and Anabolic-Androgenic Steroids - Structure and Effects on Humans - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Ecdysteroids [drugfuture.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ecdysteroids [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. magistralbr.caldic.com [magistralbr.caldic.com]

- 15. zora.uzh.ch [zora.uzh.ch]

The Discovery and Historical Context of Ajuganipponin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajuganipponin A, a neo-clerodane diterpenoid, was first isolated and identified in 2006 from the aerial parts of Ajuga nipponensis Makino, a plant with a history in traditional medicine. This technical guide provides an in-depth overview of the discovery of this compound, its historical context within the broader field of natural product chemistry, detailed experimental protocols for its isolation and structure elucidation, and a summary of its known biological activities. The discovery of this compound has contributed to the understanding of the chemical diversity of the Ajuga genus, which is a rich source of bioactive neo-clerodane diterpenoids.

Introduction: A Historical Perspective on Ajuga Diterpenoids

The genus Ajuga, belonging to the Lamiaceae family, has long been a focal point for natural product chemists due to its production of a diverse array of secondary metabolites, particularly neo-clerodane diterpenoids.[1][2][3] These compounds are characterized by a bicyclic decalin core and have demonstrated a wide range of biological activities, most notably insect antifeedant properties.[4][5][6]

The exploration of the chemical constituents of the Ajuga genus has a rich history, with numerous novel diterpenoids being isolated and characterized over the decades. The discovery of this compound in 2006 by Coll, Tandrón, and Zeng was a significant addition to this growing family of natural products.[7] At the time of its discovery, a substantial number of neo-clerodane diterpenoids had already been identified from various Ajuga species, establishing a solid foundation for the structural elucidation and biological evaluation of new compounds like this compound. The ongoing research into this genus continues to reveal novel structures with potential applications in agriculture and medicine.

The Discovery of this compound

This compound was discovered during a systematic investigation of the chemical constituents of the aerial parts of Ajuga nipponensis Makino. The research, published in 2006 in the journal Natural Product Communications, was conducted by Josep Coll, Yudelsy A. Tandrón, and Xinnian Zeng.[7] This discovery was part of a broader effort to explore the rich chemical diversity of the Ajuga genus.

The researchers employed a combination of chromatographic and spectroscopic techniques to isolate and identify two new neo-clerodane diterpenes, which they named this compound and Ajuganipponin B.[7]

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved through a multi-step process involving extraction and chromatographic separation.

-

Plant Material and Extraction: The aerial parts of Ajuga nipponensis Makino were collected and dried. The dried plant material was then extracted with a suitable organic solvent to obtain a crude extract containing a mixture of secondary metabolites.

-

Chromatographic Separation: The crude extract was subjected to repeated column chromatography on silica gel. This was followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to purify the individual compounds. The specific details of the HPLC system, including the column type, mobile phase composition, and flow rate, were crucial for the successful separation of this compound from other closely related compounds.[7]

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC) experiments were conducted to elucidate the complete chemical structure and stereochemistry of the molecule. The full chemical name of this compound was determined to be (12S)-1β,6α,19-triacetoxy-4α,18-epoxy-12-tigloyl-neo-clerod-13-en-15,16-olide.[7]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₉H₃₈O₁₀ |

| Appearance | White amorphous solid |

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-1 | 5.50 | td | 11.0, 4.7 |

| H-6 | 4.64 | dd | 12.5, 4.0 |

| H-12 | 5.98 | br d | 9.5 |

| H-14 | 5.95 | br m |

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 166.4 |

Note: The provided NMR data is partial, based on the available information.

Biological Activity: Antifeedant Properties

This compound, along with other isolated neo-clerodane diterpenoids, was evaluated for its antifeedant activity against the Egyptian cotton leafworm, Spodoptera littoralis.[7]

Antifeedant Bioassay Protocol

A dual-choice feeding assay was employed to assess the antifeedant properties of the isolated compounds.

-

Preparation of Test Discs: Leaf discs of a suitable host plant were treated with a solution of the test compound at a specific concentration.

-

Control Discs: Control discs were treated with the solvent alone.

-

Feeding Assay: Larvae of Spodoptera littoralis were placed in a petri dish containing both a treated and a control leaf disc.

-

Evaluation: After a set period, the consumed area of both the treated and control discs was measured. The antifeedant index was then calculated to quantify the feeding deterrence.

Logical Flow of the Antifeedant Bioassay

Caption: Antifeedant bioassay workflow.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound. The primary described biological activity is its antifeedant effect, which is likely mediated through the insect's gustatory (taste) receptors. The compound's bitter taste would deter feeding, a common defense mechanism for plants against herbivores. Further research would be necessary to investigate if this compound has any post-ingestive effects or interacts with specific signaling pathways within the insect's physiological systems.

Conclusion

The discovery of this compound represents a valuable contribution to the field of natural product chemistry. It further underscores the importance of the Ajuga genus as a prolific source of structurally diverse and biologically active neo-clerodane diterpenoids. The detailed experimental protocols for its isolation and structure elucidation provide a roadmap for researchers working on similar natural products. While its primary known activity is as an insect antifeedant, the complex structure of this compound warrants further investigation into its potential pharmacological properties. Future research could focus on elucidating the precise mechanism of its antifeedant action and exploring other potential biological activities.

References

- 1. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data and Analysis of Ajuganipponin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ajuganipponin A, a neo-clerodane diterpene. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 5.50 | ddd | 11.0, 4.7 |

| 2α | 1.83 | m | |

| 2β | 1.62 | m | |

| 3α | 1.69 | m | |

| 3β | 1.40 | m | |

| 5 | 2.11 | m | |

| 6 | 4.64 | dd | 12.5, 4.0 |

| 7α | 2.05 | m | |

| 7β | 1.77 | m | |

| 9 | 2.21 | d | 7.9 |

| 10 | 1.95 | m | |

| 11α | 2.37 | m | |

| 11β | 2.14 | m | |

| 12 | 5.98 | br d | 9.5 |

| 14 | 5.95 | br m | |

| 15 | 4.75 | s | |

| 17 | 1.05 | d | 6.7 |

| 19A | 4.10 | d | 12.0 |

| 19B | 3.85 | d | 12.0 |

| 20 | 0.95 | s | |

| 1'-OAc | 2.08 | s | |

| 6'-OAc | 2.04 | s | |

| 19'-OAc | 2.01 | s | |

| 2''-Me | 1.83 | s | |

| 3''-Me | 1.80 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)[1]

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| 1 | 72.8 | 14 | 126.8 |

| 2 | 29.5 | 15 | 70.2 |

| 3 | 34.5 | 16 | 173.5 |

| 4 | 41.8 | 17 | 16.2 |

| 5 | 45.3 | 18 | 63.8 |

| 6 | 74.5 | 19 | 64.1 |

| 7 | 31.5 | 20 | 17.5 |

| 8 | 40.1 | 1'-C=O | 170.5 |

| 9 | 42.7 | 1'-Me | 21.2 |

| 10 | 50.1 | 6'-C=O | 170.1 |

| 11 | 36.4 | 6'-Me | 21.0 |

| 12 | 75.1 | 19'-C=O | 170.8 |

| 13 | 138.5 | 19'-Me | 20.9 |

| 1''-C=O | 166.4 | ||

| 2''-C | 128.1 | ||

| 3''-C | 137.9 | ||

| 2''-Me | 12.1 | ||

| 3''-Me | 14.3 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| MS | [M]+ | 532.4 |

Experimental Protocols

The spectroscopic data for this compound were acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

-

Internal Standard: Tetramethylsilane (TMS) was used as the internal standard.

-

Data Acquisition:

-

¹H NMR spectra were acquired at 500 MHz.

-

¹³C NMR spectra were acquired at 125 MHz.

-

Standard pulse sequences were utilized for the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra.

-

-

Data Processing: The acquired data was processed using standard NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

-

Instrumentation: Mass spectra were obtained on a Fisons VG-AutoSpec mass spectrometer.

-

Ionization Mode: The specific ionization mode used for the determination of the molecular ion at m/z 532.4 was not detailed in the primary literature. However, for natural products of this class, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly employed to observe the molecular ion with minimal fragmentation.

-

Sample Introduction: The sample was likely introduced via a direct insertion probe or after chromatographic separation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.

Stereochemical and Configurational Analysis of Ajuganipponin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry and absolute configuration of Ajuganipponin A, a neo-clerodane diterpenoid isolated from Ajuga nipponensis Makino. The elucidation of the precise three-dimensional atomic arrangement of this natural product is critical for understanding its biological activity and for potential applications in drug development.

Absolute Configuration and Stereochemical Data

The definitive stereostructure of this compound has been established through extensive spectroscopic analysis. The compound is identified as (12S)-1β,6α,19-triacetoxy-4α,18-epoxy-12-tigloyl-neo-clerod-13-en-15,16-olide [1]. This nomenclature precisely defines the absolute configuration at the C-12 chiral center as S and the relative stereochemistry at several other key positions.

| Stereocenter | Configuration | Description |

| C-1 | β | The substituent at carbon 1 is directed below the plane of the ring system. |

| C-4 | α | The substituent at carbon 4 is directed above the plane of the ring system. |

| C-6 | α | The substituent at carbon 6 is directed above the plane of the ring system. |

| C-12 | S | The absolute configuration at carbon 12, determined by the Cahn-Ingold-Prelog priority rules, is sinister. |

Experimental Protocols for Stereochemical Elucidation

The determination of the absolute and relative configuration of this compound relies on a combination of modern spectroscopic techniques. While the complete experimental details from the original isolation study are not fully available, a representative protocol based on established methods for neo-clerodane diterpenoids from Ajuga nipponensis is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are fundamental to establishing the planar structure and relative stereochemistry of the molecule.

Protocol for NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube. The solution is degassed to remove dissolved oxygen, which can interfere with the NOE effect.

-

Data Acquisition: NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). A standard 2D NOESY pulse sequence is used with a mixing time optimized to observe key spatial correlations (typically in the range of 300-800 ms).

-

Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). The presence of cross-peaks in the NOESY spectrum indicates spatial proximity (typically < 5 Å) between protons. The relative stereochemistry is deduced by analyzing the observed NOE correlations between key protons in the decalin ring system and the side chain. For example, NOEs between H-1 and H-10, and between H-6 and H-19, would help to establish their relative orientations.

Determination of Absolute Configuration

The absolute configuration of the entire molecule, beyond the relative stereochemistry determined by NMR, is typically established using chiroptical methods or X-ray crystallography.

2.2.1. Electronic Circular Dichroism (ECD) Spectroscopy (Representative Protocol):

-

Computational Modeling: The first step involves generating low-energy conformers of the possible stereoisomers of this compound using computational chemistry software (e.g., Gaussian, Spartan).

-

ECD Spectra Calculation: For each conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). The calculated spectra for all conformers of a given stereoisomer are then Boltzmann-averaged to produce a final theoretical ECD spectrum.

-

Experimental Measurement: An experimental ECD spectrum of the purified this compound is recorded on a CD spectrometer.

-

Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectra of the possible stereoisomers. A good correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

2.2.2. Single-Crystal X-ray Crystallography (Alternative Protocol):

-

Crystallization: A single crystal of this compound suitable for X-ray diffraction is grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined from the diffraction data, typically by analyzing the anomalous dispersion effects (Flack parameter).

Workflow for Stereochemical Determination

The logical flow for elucidating the stereochemistry of a natural product like this compound is depicted in the following diagram.

Caption: General workflow for the determination of the absolute configuration of this compound.

References

Solubility Profile of Ajuganipponin A in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajuganipponin A is a neo-clerodane diterpene isolated from the plant Ajuga nipponensis. Like many natural products, understanding its solubility in various organic solvents is crucial for its extraction, isolation, purification, and formulation for further research and potential therapeutic applications. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, based on its isolation procedures and the general properties of its chemical class. While specific quantitative solubility data (e.g., in mg/mL or molarity) is not extensively reported in publicly available literature, a qualitative understanding can be derived from the solvents used in its extraction and purification.

Core Concepts: Solubility of Neo-clerodane Diterpenes

This compound belongs to the neo-clerodane diterpenes, a large class of bicyclic diterpenoids. The solubility of these compounds is largely dictated by their complex and often highly oxygenated structures. Generally, their solubility is low in water and non-polar solvents like hexane, but they tend to be soluble in moderately polar to polar organic solvents. This is due to the presence of various functional groups such as esters, ethers, and hydroxyl groups, which can engage in dipole-dipole interactions and hydrogen bonding with appropriate solvents.

Qualitative Solubility of this compound

Based on documented isolation protocols, the solubility of this compound in various organic solvents can be inferred. The process typically involves an initial extraction with a solvent of low to intermediate polarity, followed by chromatographic separation using a range of solvents.

Summary of Qualitative Solubility

| Organic Solvent | Chemical Formula | Polarity | Inferred Solubility of this compound | Rationale |

| Dichloromethane | CH₂Cl₂ | Low | Soluble | Used for the initial extraction of the plant material, indicating it can effectively dissolve this compound.[1][2] |

| Chloroform | CHCl₃ | Low | Soluble | A chloroform fraction of Ajuga nipponensis was used to isolate various compounds, including a neo-clerodane diterpenoid, suggesting solubility.[3] |

| Ethyl Acetate | C₄H₈O₂ | Intermediate | Soluble | Used in the extraction of other neo-clerodane diterpenes from Ajuga species.[4] |

| Acetone | C₃H₆O | Polar aprotic | Likely Soluble | Salvinorin A, another neo-clerodane diterpene, is soluble in acetone.[5] |

| Acetonitrile | C₂H₃N | Polar aprotic | Likely Soluble | Salvinorin A is also soluble in acetonitrile.[5] |

| Methanol | CH₃OH | Polar protic | Soluble | Used as a mobile phase component in HPLC for the purification of neo-clerodane diterpenes, indicating solubility.[2][6][7] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Likely Soluble | Salvinorin A is soluble in DMSO.[5] |

| Hexane | C₆H₁₄ | Non-polar | Insoluble | Generally, complex diterpenoids like this compound have poor solubility in non-polar solvents. Salvinorin A is essentially insoluble in hexane.[5] |

| Water | H₂O | Polar protic | Insoluble | Diterpenes are typically insoluble in water. Salvinorin A is not soluble in water.[5] |

Experimental Protocols: Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from Ajuga nipponensis, from which solubility can be inferred.

Extraction

-

Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

-

Protocol:

-

Finely powdered aerial parts of Ajuga nipponensis are macerated in dichloromethane at room temperature for an extended period (e.g., one week) in the absence of light.[1]

-

The mixture is then filtered to separate the plant debris from the solvent extract.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

-

Solubility Implication: The use of dichloromethane as the extraction solvent indicates that this compound is soluble in this relatively non-polar organic solvent.

Chromatographic Separation

-

Objective: To separate this compound from other compounds in the crude extract.

-

Protocol:

-

The crude extract is subjected to High-Performance Liquid Chromatography (HPLC).

-

A common technique is reversed-phase HPLC using a C18 column.

-

A gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent. For example, a gradient of water and methanol is often used.[6][7]

-

-

Solubility Implication: The use of methanol in the mobile phase for HPLC demonstrates that this compound is soluble in this polar protic solvent. The principle of chromatography relies on the differential solubility and partitioning of the analyte between the stationary and mobile phases.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvinorin A - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Ajuganipponin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation profile of Ajuganipponin A, a phytoecdysteroid of interest for its potential pharmacological activities. While specific experimental data for this compound is not publicly available, this document outlines a robust framework for its analysis based on established protocols for structurally similar compounds.

Introduction to this compound

This compound belongs to the phytoecdysteroid class of compounds, which are naturally occurring polyhydroxylated steroids found in various plant species. Phytoecdysteroids are noted for a range of biological activities, including anabolic, adaptogenic, and hepatoprotective effects, making them promising candidates for drug development. A thorough understanding of the thermal stability and degradation pathways of this compound is critical for defining its shelf-life, developing stable pharmaceutical formulations, and ensuring its safety and efficacy.

Thermal Stability Analysis

The thermal stability of a compound is assessed to determine the temperature at which it begins to decompose. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | 220 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | 250 °C |

| Mass Loss at 300 °C | 15% |

| Residual Mass at 600 °C | 5% |

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect phase transitions, such as melting and crystallization, and to provide complementary information on thermal stability.

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value |

| Melting Point (Tm) | 245 °C |

| Enthalpy of Fusion (ΔHf) | 80 J/g |

| Onset of Exothermic Decomposition | 260 °C |

Degradation Profile Analysis

Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways of a drug substance under various stress conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for these studies.

Forced degradation is conducted under conditions more severe than accelerated stability testing and includes exposure to acid, base, oxidation, heat, and light.

Table 3: Hypothetical Forced Degradation Data for this compound

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 M HCl (60 °C, 24h) | 12% | Hydrolysis of ester groups |

| 0.1 M NaOH (60 °C, 24h) | 25% | Epimerization and hydrolysis |

| 3% H2O2 (RT, 24h) | 8% | Oxidation of hydroxyl groups |

| Thermal (80 °C, 72h) | 5% | Dehydration products |

| Photolytic (ICH Q1B) | 18% | Photodegradation adducts |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key experiments.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: Determine the onset of decomposition and the percentage of mass loss from the resulting TGA curve.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

Data Analysis: Determine the melting point and enthalpy of fusion from the endothermic peak on the DSC thermogram.

-

Sample Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

-

Basic: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.

-

Oxidative: Mix the stock solution with 3% H2O2 and keep at room temperature.

-

Thermal: Heat the solid compound at 80 °C.

-

Photolytic: Expose the solution to light according to ICH Q1B guidelines.

-

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 245 nm.

-

-

Analysis: Inject samples at various time points, quantify the remaining this compound, and analyze the formation of degradation products.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway influenced by this compound.

Quantum Chemical Calculations for Ajuganipponin A: A Methodological Overview

A deep dive into the quantum chemical calculations specifically for Ajuganipponin A reveals a notable gap in currently available scientific literature. While computational chemistry is a powerful tool for the structural elucidation and analysis of complex natural products, dedicated studies applying these methods to this compound are not publicly accessible at this time. However, by examining established methodologies for similar compounds, we can construct a comprehensive technical guide on how such an investigation would be approached.

This whitepaper outlines the theoretical framework and practical workflows that researchers and drug development professionals would employ for the quantum chemical analysis of this compound. The focus will be on the core computational techniques used to determine stereochemistry, predict spectroscopic properties, and understand the molecule's electronic structure.

Theoretical Framework for this compound Analysis

The structural complexity of this compound, a neo-clerodane diterpenoid, necessitates the use of sophisticated computational methods to unambiguously determine its three-dimensional structure and properties. The primary theoretical tool for this purpose is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

For a molecule like this compound, a typical computational study would involve the following key steps, as illustrated in the workflow diagram below.

Methodologies for Key Computational Experiments

While specific experimental data for this compound is not available in the searched literature, the following sections detail the standard protocols that would be applied.

Conformational Analysis

A thorough conformational search is the foundational step in the computational analysis of a flexible molecule like this compound.

Protocol:

-

Initial Model Building: Construct the 2D structure of this compound in a molecular editor.

-

Force Field-Based Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space. This step generates a large number of potential low-energy conformers.

-

Energy Minimization: Each identified conformer is then subjected to a preliminary energy minimization to remove any steric strain.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and sorted by their relative energies. A representative set of low-energy conformers is then selected for higher-level quantum chemical calculations.

Geometry Optimization and Frequency Calculations

The selected conformers are then optimized at a higher level of theory to obtain accurate geometries and thermodynamic properties.

Protocol:

-

DFT Functional and Basis Set Selection: A suitable combination of a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) is chosen. The choice of functional and basis set is crucial for obtaining accurate results and is often guided by previous studies on similar molecules.

-

Optimization: A geometry optimization is performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to account for solvent effects.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Calculation of Spectroscopic Properties

The accurate prediction of spectroscopic data is a key application of quantum chemical calculations in natural product chemistry, as it allows for direct comparison with experimental results.

Protocol:

-

GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is typically used for the calculation of NMR shielding tensors.

-

Calculation: For each low-energy conformer, ¹H and ¹³C NMR chemical shifts are calculated at a DFT level of theory (e.g., mPW1PW91/6-311+G(d,p)).

-

Boltzmann Averaging: The calculated chemical shifts for each conformer are then averaged based on their Boltzmann populations, which are derived from their calculated Gibbs free energies.

-

Scaling: The final calculated chemical shifts are often scaled using a linear regression analysis against experimental data for known compounds to correct for systematic errors.

Protocol:

-

Time-Dependent DFT (TD-DFT): ECD spectra are calculated using Time-Dependent DFT (TD-DFT) methods.

-

Excitation Energy and Rotatory Strength Calculation: For each conformer, the excitation energies and corresponding rotatory strengths of the first 30-50 electronic transitions are calculated.

-

Spectral Simulation: The calculated transitions are then convoluted with a Gaussian or Lorentzian function to generate a simulated ECD spectrum for each conformer.

-

Boltzmann Averaging: The individual ECD spectra are averaged according to the Boltzmann distribution of the conformers to produce the final theoretical ECD spectrum.

The logical relationship for comparing theoretical and experimental data is depicted in the following diagram.

Quantitative Data Summary (Hypothetical)

In a typical study, the results of these calculations would be summarized in tables for easy comparison. Below are examples of how such data would be presented.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ) for a Hypothetical Isomer of this compound.

| Atom No. | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |

| 1 | 39.5 | 39.8 | -0.3 |

| 2 | 20.1 | 20.5 | -0.4 |

| 3 | 42.3 | 42.0 | 0.3 |

| ... | ... | ... | ... |

Table 2: Calculated Relative Energies and Boltzmann Populations of Low-Energy Conformers of a Hypothetical this compound Isomer.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 45.2 |

| 2 | 0.52 | 25.1 |

| 3 | 1.10 | 12.8 |

| ... | ... | ... |

Conclusion

While a dedicated study on the quantum chemical calculations of this compound is not yet available, the established computational methodologies provide a clear roadmap for such an investigation. The combination of conformational analysis, DFT-based geometry optimizations, and the calculation of NMR and ECD spectra offers a powerful toolkit for the unambiguous structural elucidation of complex natural products. The application of these methods to this compound would undoubtedly provide valuable insights into its stereochemistry and electronic properties, which are crucial for understanding its biological activity and for potential drug development efforts. Future research in this area would be highly beneficial to the natural products and medicinal chemistry communities.

Methodological & Application

Application Notes and Protocols for the Preparative Isolation of Ajuganipponin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajuganipponin A, a neo-clerodane diterpene, is a secondary metabolite found in plants of the Ajuga genus, particularly Ajuga nipponensis Makino.[1] Compounds from this genus have been reported to possess a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. These application notes provide a detailed protocol for the preparative isolation of this compound from the aerial parts of Ajuga nipponensis, enabling further investigation into its potential therapeutic applications.

Data Presentation

While specific quantitative data for a large-scale preparative isolation of this compound is not extensively available in the public domain, the following table outlines the expected fractions and the relative elution profile based on semi-preparative HPLC studies.[1] Researchers should optimize the process and quantify the yield and purity at each step for their specific application.

| Step | Fraction | Key Components | Expected Purity |

| 1. Extraction | Crude Ethanol Extract | Complex mixture of diterpenes, flavonoids, etc. | Low |

| 2. Solvent Partitioning | n-Hexane Fraction | Non-polar compounds | Low |

| Ethyl Acetate Fraction | Compounds of intermediate polarity | Enriched with this compound | |

| Water Fraction | Polar compounds | Low | |

| 3. Column Chromatography | Silica Gel Fractions | Separation based on polarity | Medium to High |

| 4. Preparative HPLC | Purified this compound | This compound | >95% |

Experimental Protocols

Plant Material and Extraction

Materials:

-

Dried and powdered aerial parts of Ajuga nipponensis

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Macerate the dried and powdered aerial parts of Ajuga nipponensis with 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Solvent Partitioning

Materials:

-

Crude ethanol extract

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Separatory funnel

Protocol:

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.

-

Collect the respective fractions and evaporate the solvents to obtain the n-hexane, ethyl acetate, and aqueous fractions. This compound is expected to be concentrated in the ethyl acetate fraction.

Column Chromatography

Materials:

-

Ethyl acetate fraction

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., n-hexane:ethyl acetate gradient)

-

Fraction collector

Protocol:

-

Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., n-hexane).

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on the TLC profile.

Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Enriched fraction from column chromatography

-

Preparative HPLC system with a suitable detector (e.g., UV)

-

Reversed-phase C18 column

-

Mobile phase (e.g., acetonitrile:water gradient)

-

Lyophilizer

Protocol:

-

Dissolve the enriched fraction in a suitable solvent.

-

Perform preparative HPLC using a reversed-phase C18 column.

-

Elute with a gradient of acetonitrile in water. Based on existing studies, this compound is expected to elute at a specific retention time within the run.[1]

-

Collect the peak corresponding to this compound.

-

Remove the solvent from the collected fraction, for instance, by lyophilization, to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the preparative isolation of this compound.

Potential Signaling Pathway for Investigation

While the specific biological activities of this compound on inflammatory pathways have not been extensively reported, many natural products from the Ajuga genus exhibit anti-inflammatory properties. A common pathway implicated in inflammation is the NF-κB signaling pathway. The following diagram illustrates a generalized NF-κB signaling cascade, which could be a relevant target for investigating the bioactivity of this compound.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Ajuganipponin A Purification

Introduction

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples.[1][2] This method is particularly advantageous for the separation and purification of natural products.[3][4][5] Ajuganipponin A, a neo-clerodane diterpene isolated from Ajuga nipponensis Makino, has garnered interest for its potential biological activities.[6] This document provides a detailed protocol for the purification of this compound from a crude plant extract using HSCCC. While specific literature on the HSCCC purification of this compound is not available, this protocol is based on established methods for the separation of other diterpenes and natural products.

Principle of HSCCC

HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases.[1] A coiled column is subjected to a centrifugal force field, which retains the stationary liquid phase while the mobile phase is pumped through. This dynamic process creates a large surface area for efficient mass transfer and partitioning, leading to the separation of components with different partition coefficients (K).

Experimental Protocols

Sample Preparation: Extraction of Crude this compound

This compound is typically extracted from the aerial parts of Ajuga nipponensis.

-

Materials:

-

Dried and powdered aerial parts of Ajuga nipponensis

-

70% Ethanol

-

Rotary evaporator

-

Freeze dryer

-

-

Protocol:

-

Macerate the dried powder of Ajuga nipponensis with 70% ethanol at room temperature.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

For further enrichment, the crude extract can be partitioned between ethyl acetate and water. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate phase.

-

Evaporate the ethyl acetate phase to dryness to obtain the enriched crude extract for HSCCC purification.

-

HSCCC System and Parameters

The selection of a suitable two-phase solvent system is a critical step for successful HSCCC separation.[7] The ideal system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.

-

Apparatus:

-

High-Speed Counter-Current Chromatograph

-

HPLC Pump

-

UV-Vis Detector or Evaporative Light Scattering Detector (ELSD)

-

Fraction Collector

-

-

Two-Phase Solvent System Selection: A common solvent system for the separation of diterpenoids is a mixture of hexane, ethyl acetate, methanol, and water. The ratios can be adjusted to optimize the K value of this compound. A recommended starting system is n-hexane-ethyl acetate-methanol-water (4:6:5:5, v/v/v/v) .

-

Preparation:

-

Mix the four solvents in a separatory funnel in the specified ratio.

-

Shake the mixture vigorously and allow it to stand until two distinct phases are formed.

-

Separate the upper (less polar) and lower (more polar) phases.

-

Degas both phases by sonication before use.

-

-

HSCCC Purification Protocol

This protocol outlines the steps for the preparative isolation of this compound.

-

Column Preparation: Fill the entire HSCCC column with the stationary phase (typically the upper phase for this solvent system).

-

System Equilibration: Rotate the column at the desired speed (e.g., 850 rpm) and pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min). Continue until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established.

-

Sample Injection: Dissolve the crude extract in a small volume of the biphasic solvent system (a mixture of upper and lower phases) and inject it into the column through the sample loop.

-

Elution and Fraction Collection: Continue pumping the mobile phase. Monitor the effluent with a UV detector (e.g., at 210 nm, as diterpenoids may have weak UV absorption) or an ELSD. Collect fractions at regular intervals.

-

Recovery of Stationary Phase: After the separation is complete, the stationary phase remaining in the column can be collected by pumping it out with air or the mobile phase.

-

Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-